
p-Methoxybenzyl p-anisate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methoxybenzyl p-anisate: is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.2958 g/mol . It is also known by other names such as 4-Methoxybenzyl 4-methoxybenzoate and p-Anisic acid, p-methoxybenzyl ester . This compound is characterized by its achiral nature and is commonly used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Synthesis from Anisyl Alcohol and Phosgene:
Reactants: Anisyl alcohol and phosgene.
Process: Anisyl alcohol reacts with phosgene to form p-methoxybenzyl chloroformate, which is then used to synthesize p-methoxybenzyl p-anisate.
-
Protection/Deprotection Approach:
Reactants: p-Methoxybenzyl chloride and various phenols.
Conditions: Mild basic conditions with reaction times of 3-6 hours.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Dichlorodicyanobenzoquinone (DDQ).
Conditions: Mildly oxidizing conditions.
Products: The oxidation of p-methoxybenzyl p-anisate leads to the formation of p-methoxybenzaldehyde.
-
Substitution:
Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Moderately strong base conditions.
Common Reagents and Conditions:
DDQ: Used for oxidative deprotection.
Sodium Hydride (NaH): Used in substitution reactions.
Trifluoroacetic Acid (TFA): Used for deprotection under acidic conditions.
Major Products:
p-Methoxybenzaldehyde: Formed through oxidation.
Various Derivatives: Formed through substitution reactions with different nucleophiles.
Applications De Recherche Scientifique
Chemistry:
Protecting Group: p-Methoxybenzyl p-anisate is used as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Bioactive Delivery Systems: It is used in the development of bioactive (co)oligoesters for controlled delivery of p-anisic acid in cosmetic applications.
Industry:
Mécanisme D'action
Protection Mechanism:
Williamson Ether Synthesis: The main method of protection involves the generation of an alkoxide which undergoes SN2 substitution with an activated agent like p-methoxybenzyl chloride.
Deprotection Mechanism:
Comparaison Avec Des Composés Similaires
p-Methoxybenzyl Chloride: Used as a starting material for the synthesis of p-methoxybenzyl p-anisate.
p-Anisic Acid: Another compound with similar applications in organic synthesis.
Uniqueness:
Propriétés
Numéro CAS |
24318-43-2 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-3-12(4-8-14)11-20-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 |
Clé InChI |
PUXJRQHDLYGOCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


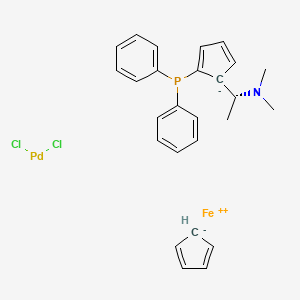
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
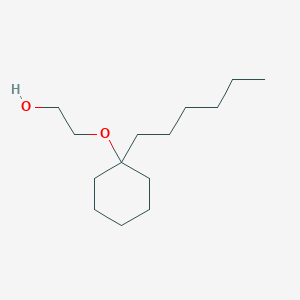
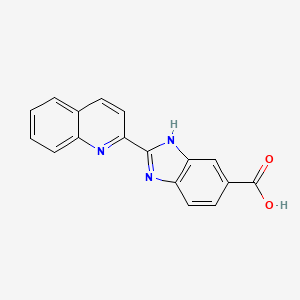


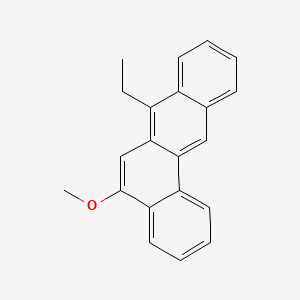
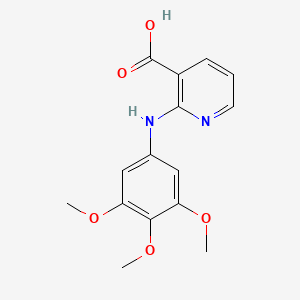
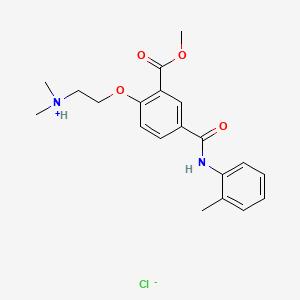
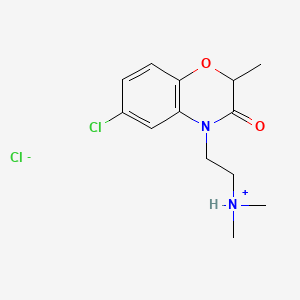

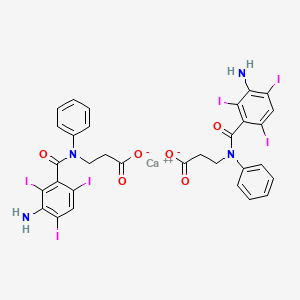

![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
